2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-, monosodium salt

CAS No.: 2150-60-9

Cat. No.: VC3755859

Molecular Formula: C14H9N2NaO7S

Molecular Weight: 372.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2150-60-9 |

|---|---|

| Molecular Formula | C14H9N2NaO7S |

| Molecular Weight | 372.29 g/mol |

| IUPAC Name | sodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2-sulfonate |

| Standard InChI | InChI=1S/C14H10N2O7S.Na/c15-4-1-2-6(17)10-8(4)14(20)11-9(13(10)19)5(16)3-7(12(11)18)24(21,22)23;/h1-3,17-18H,15-16H2,(H,21,22,23);/q;+1/p-1 |

| Standard InChI Key | CKMPIIPZKJISCU-UHFFFAOYSA-M |

| SMILES | C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)[O-])N)O.[Na+] |

| Canonical SMILES | C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)[O-])N)O.[Na+] |

Introduction

Chemical Identity and Nomenclature

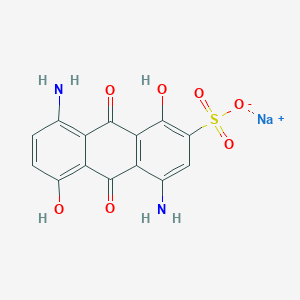

2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-, monosodium salt is an anthraquinone derivative with sulfonic acid functionality. The compound is registered with CAS number 2150-60-9 and is classified as an acid dye in the blue color range . This section examines the various identifiers and naming conventions associated with this compound.

Identifiers and Registry Information

The compound is characterized by several standard chemical identifiers that enable its precise identification in chemical databases and literature. These identifiers are presented in Table 1.

Table 1: Chemical Identifiers of 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-, monosodium salt

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 2150-60-9 |

| Molecular Formula | C₁₄H₉N₂NaO₇S |

| Molecular Weight | 372.280 g/mol |

| InChI Key | CKMPIIPZKJISCU-UHFFFAOYSA-M |

| Commercial Name | Acid Blue 43 |

| Alternative Name | Alizarin Safirol SE |

| LogP | 0.494 |

Synonyms and Alternative Nomenclature

In scientific literature and commercial contexts, the compound is referred to by several names:

-

Acid Blue 43 (color index name)

-

Alizarin Safirol SE

-

2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-, monosodium salt (systematic name)

-

Sodium 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxoanthracene-2-sulfonate

Molecular Structure and Chemical Properties

The molecular architecture of this compound features an anthraquinone core with specific functional group substitutions that determine its chemical behavior and applications.

Structural Features

The compound consists of an anthraquinone skeleton (9,10-dioxoanthracene) with the following key substituents:

-

Two amino groups (-NH₂) at positions 4 and 8

-

Two hydroxyl groups (-OH) at positions 1 and 5

-

A sulfonic acid group (-SO₃Na) at position 2

-

The 9,10-dioxo functionality characteristic of anthraquinones

The sodium salt formation occurs at the sulfonic acid group, resulting in a monosodium salt that enhances water solubility compared to the free acid form .

Physical and Chemical Properties

The physical and chemical properties of 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-, monosodium salt influence its behavior in various applications and analytical procedures. These properties are summarized in Table 2.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Powder (likely blue in color) |

| Molecular Weight | 372.280 g/mol |

| LogP | 0.494 |

| Water Solubility | Highly soluble (due to sulfonate group and salt form) |

| Melting Point | Not specifically reported for this compound |

| pH | Acidic in aqueous solution |

| UV-Visible Absorption | Characteristic peaks in the blue region of the spectrum |

The relatively low LogP value of 0.494 indicates moderate hydrophilicity, which is consistent with the presence of multiple polar groups (amino, hydroxyl, and sulfonate) in the molecule .

Analytical Methods and Characterization

Various analytical techniques are employed for the identification, quantification, and characterization of 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-, monosodium salt in different matrices.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing this compound. The compound can be effectively separated using reverse phase (RP) HPLC methods with specific conditions optimized for anthraquinone derivatives .

Table 3: HPLC Parameters for Analysis

| Parameter | Specification |

|---|---|

| Column Type | Newcrom R1 (reverse-phase column with low silanol activity) |

| Mobile Phase | Acetonitrile (MeCN), water, phosphoric acid |

| MS-Compatible Alternative | Formic acid can replace phosphoric acid for MS applications |

| Column Particle Size | Standard and 3 μm particles (for UPLC applications) |

| Scalability | Method is scalable for preparative separation and impurity isolation |

| Additional Applications | Suitable for pharmacokinetic studies |

The HPLC method provides a simple yet effective approach for analysis, with the ability to be modified for various specific applications including mass spectrometry compatibility .

Spectroscopic Characterization

Spectroscopic methods provide essential structural information and can be used for both qualitative and quantitative analysis of the compound.

UV-Visible Spectroscopy

The compound exhibits characteristic absorption in the visible region, particularly in the blue wavelength range, consistent with its classification as Acid Blue 43. This property is directly related to its chromophoric anthraquinone structure with specific substituents that influence the conjugated system and resulting electronic transitions.

Comparison with Related Compounds

2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-, monosodium salt belongs to a family of anthraquinone derivatives with similar structural features but important differences in substitution patterns.

Structural Analogues

Several related compounds share similar core structures but differ in substitution patterns, which influences their properties and applications. Table 4 compares the subject compound with selected structural analogues.

Table 4: Comparison with Related Anthraquinone Derivatives

| Compound Name | CAS Number | Molecular Formula | Mol. Weight | Key Structural Differences |

|---|---|---|---|---|

| 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-, monosodium salt | 2150-60-9 | C₁₄H₉N₂NaO₇S | 372.280 | Reference compound |

| 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonic acid (Solvent Blue 74) | 128-86-9 | C₁₄H₁₀N₂O₁₀S₂ | 430.367 | Additional sulfonic acid group at position 6 |

| 2-Anthracenesulfonic acid, 4,5-diamino-9,10-dihydro-1,8-dihydroxy-9,10-dioxo-, sodium salt | 68227-60-1 | C₁₄H₉N₂NaO₇S | 372.29 | Amino groups at positions 4,5 instead of 4,8; hydroxyl groups at positions 1,8 instead of 1,5 |

| 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-methoxyphenyl)-9,10-dioxo- | 26941-42-4 | C₂₁H₁₆N₂O₈S | 456.430 | Additional 4-methoxyphenyl group at position 7 |

The comparison reveals how modifications to the basic structure, such as additional functional groups or different positioning of the same functional groups, can significantly affect the molecular weight and potentially the chemical properties of these compounds .

Structure-Property Relationships

The pattern of amino and hydroxyl group substitutions on the anthraquinone core influences several key properties:

-

Solubility: The presence of sulfonic acid groups (as sodium salts) enhances water solubility

-

Color properties: The specific pattern of substituents affects the chromophoric system and thus the absorption spectrum

-

Chemical reactivity: The amino and hydroxyl groups provide sites for potential chemical modifications

-

Binding affinity: The arrangement of functional groups influences interactions with substrates in various applications

Applications and Uses

The compound 2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-, monosodium salt has several applications stemming from its chemical structure and properties.

Analytical Applications

The compound can be used in analytical chemistry as:

-

A reference standard for HPLC and other chromatographic techniques

-

A model compound for studying anthraquinone derivatives

-

A potential analytical reagent in specific chemical assays

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume